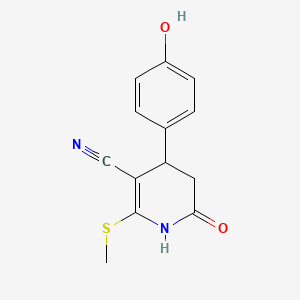![molecular formula C23H19ClN4 B5048435 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5048435.png)
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings and a chlorophenyl group. Benzodiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE typically involves the condensation of benzodiazole derivatives with chlorophenylpropane intermediates. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), which facilitate the formation of amide bonds under mild conditions using solvents like dimethyl formamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Imidazole derivatives: Widely used in medicinal chemistry for their broad range of biological activities.
Uniqueness
2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(4-CHLOROPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE is unique due to its dual benzodiazole structure, which enhances its binding affinity and specificity for certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities.
Properties
IUPAC Name |
2-[1-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)propan-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4/c24-17-11-9-15(10-12-17)13-16(23-27-20-7-3-4-8-21(20)28-23)14-22-25-18-5-1-2-6-19(18)26-22/h1-12,16H,13-14H2,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITUYQUBDLGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(CC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
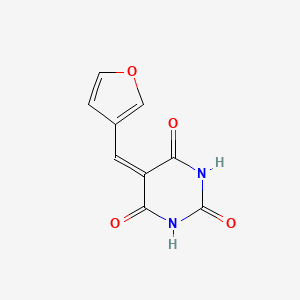
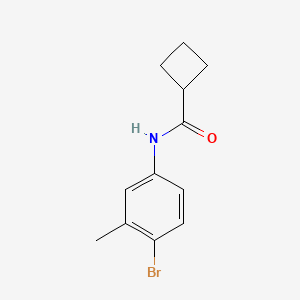

![5-{4-[(2-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048367.png)
![1-[4-(benzyloxy)benzyl]-3-methylpiperidine](/img/structure/B5048383.png)
![N-(3-chlorophenyl)-2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5048386.png)
![6,7-dimethoxy-1-(4-nitrophenyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride](/img/structure/B5048393.png)
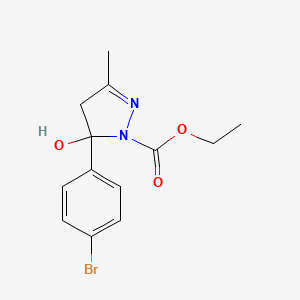
![5-chloro-N-[3-(morpholin-4-yl)propyl]thiophene-2-carboxamide](/img/structure/B5048401.png)
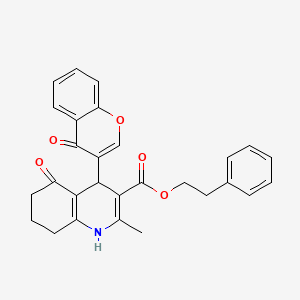
![N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5048414.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5048419.png)

